methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate
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Overview
Description
Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoate ester, and a propyl group. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of the thiazolidinone ring, which can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions. The resulting thiazolidinone is then subjected to a condensation reaction with methyl 2-aminobenzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is being investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes in metabolic pathways or signaling proteins.
Comparison with Similar Compounds
Methyl 2-{[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl anthranilate:
Thiazolidinediones: A class of compounds with a thiazolidinone ring, known for their antidiabetic properties.
Indole derivatives: Compounds containing an indole nucleus, which have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C15H16N2O3S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-[(4-hydroxy-3-propyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-8-17-13(18)12(22-15(17)21)9-16-11-7-5-4-6-10(11)14(19)20-2/h4-7,9,18H,3,8H2,1-2H3 |
InChI Key |
MLEHUNREIMQVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(SC1=S)C=NC2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
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